molecular formula C21H20N2O3 B5553656 2-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione

2-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione

Cat. No. B5553656
M. Wt: 348.4 g/mol
InChI Key: ZATOVBKWHSTYFD-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals known for their complex molecular structures and potential for various applications in fields like materials science, pharmacology, and chemistry. The molecule contains an isoindole-1,3-dione skeleton, which is a significant structural motif in medicinal chemistry due to its biological relevance and chemical versatility.

Synthesis Analysis

The synthesis of derivatives similar to the requested compound has been explored through various chemical reactions, involving key steps like Dieckmann cyclization and Mannich reactions, to construct the piperidine and isoindole dione frameworks. These processes demonstrate the compound's synthesis complexity and the need for precise conditions to achieve the desired product (Tan et al., 2016; Aboussafy & Clive, 2012).

Molecular Structure Analysis

Studies on compounds with similar structures have utilized various spectroscopic techniques, such as NMR and X-ray diffraction, to elucidate their molecular structure. These analyses reveal the complex nature of the molecular framework, including the conformation of the isoindole-1,3-dione ring and its substituents (Duru et al., 2018; Dioukhane et al., 2021).

Chemical Reactions and Properties

The compound's chemical behavior, including reactivity and potential interactions, can be inferred from related structures. These include its participation in reactions such as hydrogenation and its ability to form complexes with metals, indicating a versatile chemical nature that could be relevant for catalysis and material science applications (Bisset et al., 2012; Vendan et al., 2010).

Scientific Research Applications

Synthesis and Characterization
The synthesis and characterization of phthalimide derivatives, including compounds structurally related to 2-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione, have been extensively studied. For instance, Dioukhane et al. (2021) demonstrated the structural elucidation of an isoindoline-1,3-dione derivative using 1D and 2D NMR spectroscopy, highlighting the crucial role of two-dimensional NMR in confirming the identity of synthesized compounds (Dioukhane et al., 2021). Similarly, Akshaya et al. (2016) synthesized a novel phthalimide derivative and investigated its photophysical properties through solvatochromic shift methods to estimate ground and singlet excited state dipole moments, providing insights into the chemical stability and reactive centers of the molecule (Akshaya et al., 2016).

Biological Activities and Applications
Research on compounds similar to 2-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione has also focused on their potential biological activities. Kumar et al. (2008) reported on the synthesis and evaluation of spiro-piperidin-4-ones for their antimycobacterial activity, demonstrating the potential of these compounds in the treatment of tuberculosis and other mycobacterial infections (Kumar et al., 2008). Furthermore, the study by Zarrouk et al. (2015) on 1H-pyrrole-2,5-dione derivatives as corrosion inhibitors for carbon steel in an acidic medium showcases the versatility of similar compounds in industrial applications, emphasizing their role in preventing metal corrosion (Zarrouk et al., 2015).

properties

IUPAC Name

2-[4-(4-methylpiperidine-1-carbonyl)phenyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-14-10-12-22(13-11-14)19(24)15-6-8-16(9-7-15)23-20(25)17-4-2-3-5-18(17)21(23)26/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATOVBKWHSTYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202666
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[4-(4-Methyl-piperidine-1-carbonyl)-phenyl]-isoindole-1,3-dione

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